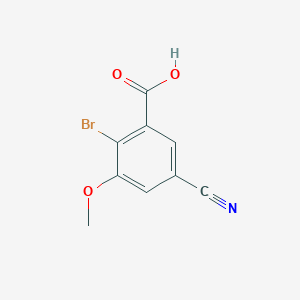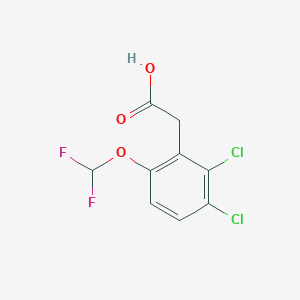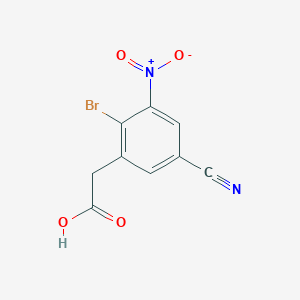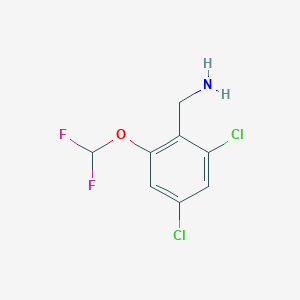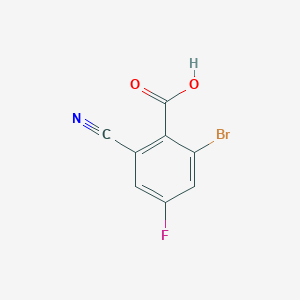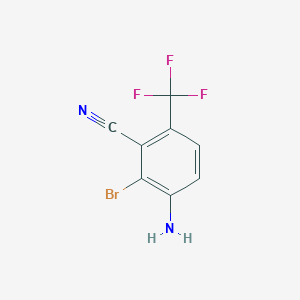
2-Bromo-4-chloro-3-(trifluoromethyl)aniline
Descripción general
Descripción
2-Bromo-4-chloro-3-(trifluoromethyl)aniline, also known as 2-BCTA, is an important organic compound used in a variety of scientific research applications. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. 2-BCTA has been found to have a wide range of uses in organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-3-(trifluoromethyl)aniline is widely used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for drug discovery, and as a biochemical and physiological probe. It is also used in the synthesis of other organic compounds, such as 2-bromo-4-chlorobenzonitrile, 4-chloro-2-bromoaniline, and 4-chloro-2-bromophenol.
Mecanismo De Acción
2-Bromo-4-chloro-3-(trifluoromethyl)aniline acts as a Lewis acid, which means that it can react with electron-rich molecules, such as alcohols and amines, to form new compounds. It can also act as a nucleophile, which means that it can react with electrophilic molecules, such as carboxylic acids and aldehydes, to form new compounds.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and analgesic properties. It has also been shown to have anti-tumor and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Bromo-4-chloro-3-(trifluoromethyl)aniline in lab experiments is its low cost and availability. It is also relatively easy to synthesize and store, making it an ideal reagent for a variety of scientific research applications. However, this compound is also highly toxic and should be handled with caution.
Direcciones Futuras
Some possible future directions for 2-Bromo-4-chloro-3-(trifluoromethyl)aniline research include further investigation into its anti-tumor and anti-cancer properties, its ability to inhibit the growth of bacteria and fungi, and its potential for use in drug discovery. Additionally, further research could be done on its ability to act as a Lewis acid and a nucleophile, as well as its potential uses in organic synthesis. Finally, further research could be done on its biochemical and physiological effects and its potential for use in medical applications.
Propiedades
IUPAC Name |
2-bromo-4-chloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECRXUZYVRUTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410783.png)



